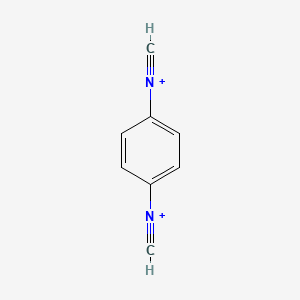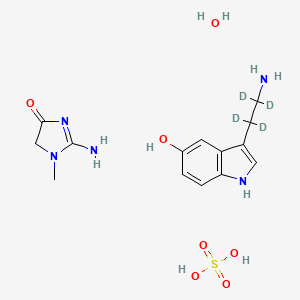
Scandium acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium acetate hydrate is an inorganic compound with the chemical formula
Sc(CH3COO)3⋅xH2O
. It is a colorless, water-soluble solid that exists in both anhydrous and hydrated forms. This compound is notable for its use in various scientific and industrial applications due to its unique properties and reactivity.Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium acetate hydrate can be synthesized by reacting scandium hydroxide or scandium oxide with acetic acid. The general reaction is as follows:
Sc(OH)3+3CH3COOH→Sc(CH3COO)3+3H2O
Alternatively, scandium oxide can be used:
Sc2O3+6CH3COOH→2Sc(CH3COO)3+3H2O
Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled reaction of scandium oxide with acetic acid under specific temperature and pressure conditions to ensure high yield and purity. The resulting solution is then crystallized to obtain the hydrated form.
Chemical Reactions Analysis
Types of Reactions: Scandium acetate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form scandium oxide.
Reduction: It can be reduced under specific conditions to yield elemental scandium.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: High temperatures are typically required to decompose this compound into scandium oxide.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligands such as chloride ions (Cl-) can replace acetate groups in the presence of suitable solvents and conditions.
Major Products:
Scandium oxide (Sc2O3): Formed upon oxidation.
Elemental scandium (Sc): Obtained through reduction.
Scandium chloride (ScCl3): Produced via substitution reactions.
Scientific Research Applications
Scandium acetate hydrate is utilized in various fields due to its versatile properties:
Chemistry: Used as a precursor for synthesizing other scandium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential in biological imaging and as a component in certain biomaterials.
Medicine: Explored for its use in radiopharmaceuticals and cancer treatment due to its unique radiological properties.
Industry: Employed in the production of high-performance materials, such as scandium-aluminum alloys, which are used in aerospace and sporting goods.
Mechanism of Action
The mechanism by which scandium acetate hydrate exerts its effects depends on the specific application. In catalysis, scandium ions can coordinate with reactants, facilitating various chemical transformations. In biological systems, scandium ions can interact with biomolecules, potentially altering their structure and function. The exact molecular targets and pathways involved vary widely based on the context of use.
Comparison with Similar Compounds
Scandium acetate hydrate can be compared with other metal acetates and scandium compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its specific coordination chemistry and the properties imparted by the scandium ion. Its solubility, reactivity, and ability to form stable complexes make it particularly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H14O7Sc |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
acetic acid;scandium;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
InChI Key |
NAXGMQHCOOEQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)




![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
